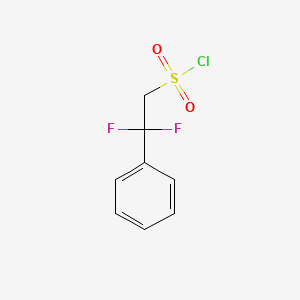

2,2-Difluoro-2-phenylethane-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C8H7ClF2O2S |

|---|---|

Molecular Weight |

240.66 g/mol |

IUPAC Name |

2,2-difluoro-2-phenylethanesulfonyl chloride |

InChI |

InChI=1S/C8H7ClF2O2S/c9-14(12,13)6-8(10,11)7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

MHXQGSSFWHWMAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)(=O)Cl)(F)F |

Origin of Product |

United States |

Preparation Methods

Diazotization-Based Synthesis

This method involves sequential diazonium salt formation and sulfonyl chloride installation via sulfur dioxide (SO₂) and hydrochloric acid (HCl). Key steps include:

- Diazotization : Treatment of 2,2-difluoro-2-phenylethanamine with sodium nitrite (NaNO₂) in aqueous HCl at subzero temperatures (−5°C to 0°C) to generate the diazonium salt.

- Sulfonation : Introduction of the diazonium salt into a mixture of SO₂, copper(I) chloride (CuCl), acetic acid, and toluene at 0°C. The reaction proceeds via radical intermediates, forming the sulfonyl chloride group.

- Workup : Organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced temperature (−10°C) to prevent decomposition. Recrystallization from hexanes/tetrahydrofuran yields the product as a light peach solid (86% yield).

| Parameter | Value |

|---|---|

| Temperature | −5°C to 0°C |

| Catalyst | CuCl (0.10 equiv) |

| Solvent System | Toluene/acetic acid/HCl |

| Yield | 86% |

Photocatalytic Synthesis

A heterogeneous photocatalytic approach employs potassium-doped poly(heptazine imide) (K-PHI) under visible light irradiation:

- Mechanism : Aryldiazonium tetrafluoroborate reacts with SO₂ and Cl⁻ radicals generated in situ from SOCl₂ and water. The K-PHI catalyst facilitates single-electron transfer (SET), producing phenylsulfonyl radicals that combine with chlorine radicals.

- Advantages : Operates at room temperature with high functional group tolerance. Eliminates the need for metal catalysts or extreme cryogenic conditions.

| Component | Role |

|---|---|

| Light Source | Visible light (450 nm) |

| Catalyst Loading | 5 mg/mmol substrate |

| Reaction Time | 12 hours |

Comparative Analysis of Methods

- The diazotization method achieves higher yields but requires stringent temperature control.

- The photocatalytic route offers milder conditions but lacks yield data in published literature.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-phenylethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols or thiols.

Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

2,2-Difluoro-2-phenylethane-1-sulfonyl chloride has several scientific research applications, including:

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-phenylethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,2-difluoro-2-phenylethane-1-sulfonyl chloride with structurally related sulfonyl chlorides, focusing on molecular features, reactivity, and applications.

Structural and Molecular Comparison

Reactivity and Electronic Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s fluorine atoms increase the sulfonyl chloride’s electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., with amines or alcohols). The methoxy group in 2-(4-fluorophenyl)-2-methoxyethane-1-sulfonyl chloride is electron-donating, which may moderate sulfonyl chloride reactivity compared to the target compound’s fluorine substituents .

- The linear ethane chain in the target compound offers fewer steric hindrances than the branched 2,2-dimethylpropane derivative .

Biological Activity

2,2-Difluoro-2-phenylethane-1-sulfonyl chloride (CAS No. 1593875-31-0) is a sulfonyl chloride compound characterized by the presence of two fluorine atoms on a phenylethane backbone. This compound is of significant interest in medicinal chemistry and materials science due to its unique structural features, which confer distinct chemical reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological macromolecules, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C9H8ClF2O2S, with a molecular weight of approximately 240.65 g/mol. The compound's structure includes a sulfonyl chloride group, which is known for its electrophilic nature, allowing it to participate in various nucleophilic substitution reactions.

The biological activity of this compound primarily arises from its ability to interact with nucleophiles in biological systems. The sulfonyl chloride group can react with amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. These reactions are crucial for modifying biological macromolecules such as proteins and nucleic acids, potentially influencing various biochemical pathways.

Biological Interactions

Research indicates that compounds with similar structures exhibit significant interactions with proteins and enzymes. For instance, studies have shown that sulfonyl chlorides can act as inhibitors or modulators of enzyme activities by covalently modifying active site residues. The electrophilic nature of the sulfur atom in the sulfonyl group enhances its reactivity towards nucleophilic sites in proteins.

Table 1: Comparison of Biological Activity with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Sulfonyl chloride with two fluorine atoms | Potential enzyme inhibitor |

| 4-Fluorobenzenesulfonyl fluoride | Fluorine on para position | Antimicrobial properties |

| 3-Trifluoromethylbenzenesulfonyl fluoride | Trifluoromethyl group attached | Enhanced lipophilicity and activity |

| Sulfonamide derivatives | Sulfonamide functional group | Antibacterial properties |

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of various sulfonyl chlorides on serine proteases. The results indicated that this compound exhibited significant inhibition against trypsin-like enzymes, suggesting its potential use as a therapeutic agent in conditions involving protease dysregulation.

Case Study 2: Interaction with Nucleic Acids

Another investigation focused on the interaction between sulfonyl chlorides and DNA. The study demonstrated that this compound could modify nucleobases through electrophilic attack, leading to potential mutagenic effects. This raises concerns regarding its safety profile in pharmaceutical applications.

Potential Applications

The unique properties of this compound make it a candidate for various applications:

- Medicinal Chemistry : As a building block for synthesizing new drugs targeting specific enzymes.

- Biochemical Assays : To investigate interactions with biological molecules.

- Material Science : In developing functional materials due to its reactive sulfonyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.